
2,2',2''-Phosphanetriyltris(1-butyl-1H-imidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) is a compound that features a phosphorus atom bonded to three 1-butyl-1H-imidazole groups. This compound belongs to the class of organophosphorus compounds and is characterized by its unique structure, which combines the properties of both phosphorus and imidazole moieties. The presence of the imidazole rings imparts significant chemical versatility, making this compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) typically involves the reaction of phosphorus trichloride with 1-butyl-1H-imidazole in the presence of a base. The reaction proceeds through the formation of intermediate phosphorus-imidazole adducts, which subsequently undergo substitution reactions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphorus center. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of 2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides or phosphates.
Reduction: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Phosphine oxides or phosphates.
Reduction: Phosphines.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in the development of new catalytic systems.
Biology: Investigated for its potential as a bioactive molecule. The imidazole rings are known to interact with biological targets, making this compound of interest in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities. The compound’s ability to modulate biological pathways is a key area of research.
Industry: Utilized in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance.
Mécanisme D'action
The mechanism of action of 2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) involves its interaction with molecular targets through the imidazole rings and the phosphorus center. The imidazole rings can coordinate with metal ions, influencing enzymatic activity and other biological processes. The phosphorus center can participate in redox reactions, modulating cellular redox states and signaling pathways. These interactions collectively contribute to the compound’s biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-1H-imidazole: A simpler compound with a single imidazole ring. It lacks the phosphorus center, making it less versatile in terms of chemical reactivity.
Phosphine oxides: Compounds with a phosphorus-oxygen bond. They share some reactivity with 2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) but lack the imidazole rings.
Substituted imidazoles: Compounds with various substituents on the imidazole ring. They may have similar biological activities but differ in their overall chemical properties.
Uniqueness
2,2’,2’'-Phosphanetriyltris(1-butyl-1H-imidazole) is unique due to the combination of the phosphorus center and the imidazole rings. This dual functionality allows for a wide range of chemical reactions and interactions, making it a versatile compound in both research and industrial applications. Its ability to form stable complexes with metals and participate in redox reactions sets it apart from simpler imidazole derivatives and other organophosphorus compounds.
Propriétés
Numéro CAS |
799248-22-9 |
|---|---|
Formule moléculaire |
C21H33N6P |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
tris(1-butylimidazol-2-yl)phosphane |
InChI |
InChI=1S/C21H33N6P/c1-4-7-13-25-16-10-22-19(25)28(20-23-11-17-26(20)14-8-5-2)21-24-12-18-27(21)15-9-6-3/h10-12,16-18H,4-9,13-15H2,1-3H3 |
Clé InChI |
GTLPQMAFYBPCNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=CN=C1P(C2=NC=CN2CCCC)C3=NC=CN3CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



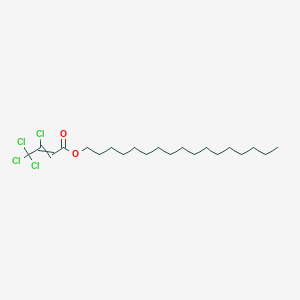
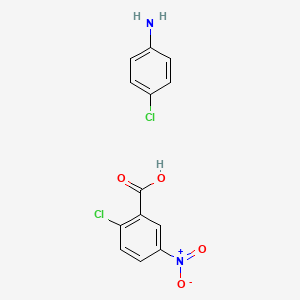
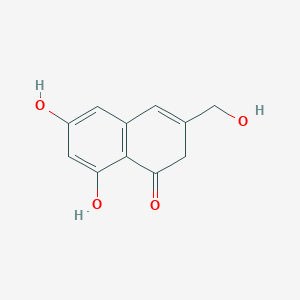
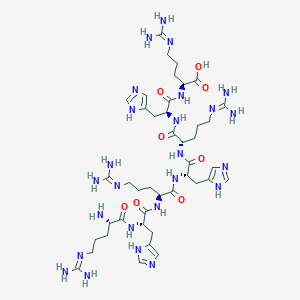
![4-hydroxy-3-[C-methyl-N-(3-nitrophenyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12531427.png)
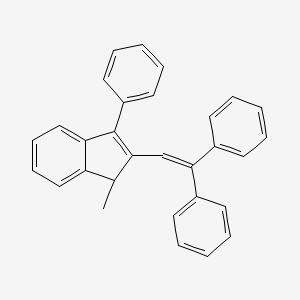
![Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone](/img/structure/B12531441.png)

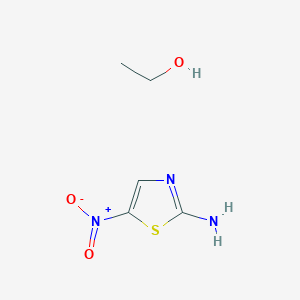
![1-[4-(Dibutylamino)phenyl]-2-(2,4-dichlorophenyl)-2-hydroxyethan-1-one](/img/structure/B12531460.png)
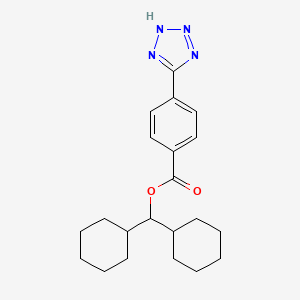

![[(1S)-3-Ethyl-1-{[(1R)-1-phenylethyl]amino}heptyl](hydroxy)oxophosphanium](/img/structure/B12531482.png)
